molecular formula C21H19NO6 B2851729 (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 848728-99-4

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No. B2851729
M. Wt: 381.384
InChI Key: KKEDOZSLRSAEMU-UNOMPAQXSA-N
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Description

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H19NO6 and its molecular weight is 381.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Synthesis of Amide Derivatives : A study by Buravlev et al. (2017) focused on synthesizing amide derivatives containing a 2,6-diisobornylphenol moiety, evaluating their toxicity, membrane-protective (MP), and antioxidant (AO) activities. The study identified compounds with high MP and AO activity, highlighting the potential for further pharmacological studies E. V. Buravlev, I. Chukicheva, O. G. Shevchenko, & A. Kutchin, 2017.

  • Antimicrobial and Antitubercular Activities : Badiger and Khazi (2013) synthesized a series of Mannich bases derived from imidazo[2,1-b][1,3,4]thiadiazoles, which were evaluated for their antitubercular activity. The study found that compounds with pyrrolidine substitution exhibited significant antitubercular properties, suggesting the importance of the molecular structure in enhancing pharmacological activity Naveen P. Badiger & I. Khazi, 2013.

  • Synthesis of Schiff Bases : Research by Gür et al. (2020) involved the design and synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds. The synthesized compounds were evaluated for their DNA protective abilities and antimicrobial activities, with some showing high efficacy. This study underscores the potential of Schiff bases in developing new therapeutic agents M. Gür, S. Yerlikaya, Nesrin Şener, et al., 2020.

Molecular Structure and Properties Analysis

  • Crystal Structure Analysis : The work by Banu et al. (2013) described the synthesis and crystal structure analysis of a morpholinomethyl derivative, providing insights into the molecular arrangements and interactions within the crystal lattice. Such structural analyses are crucial for understanding the physicochemical properties of compounds and their potential interactions in biological systems A. Banu, D. E. Vasundhara, R. Lamani, et al., 2013.

  • Spectroscopic and DFT Calculations : Chai et al. (2016) synthesized a new mononuclear Zn(II) complex and characterized it using spectroscopic methods and DFT calculations. The study provided valuable information on the electronic structure and spectral transitions, which are essential for understanding the chemical behavior and potential applications of such complexes Lan‐Qin Chai, Jian-Yu Zhang, Li-Chuan Chen, et al., 2016.

properties

IUPAC Name

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-25-15-4-2-3-14(11-15)12-19-20(23)17-6-5-16(13-18(17)28-19)27-21(24)22-7-9-26-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEDOZSLRSAEMU-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

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